molecular formula C20H20N4O3S2 B2592924 N-(2,3-dimethylphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 392294-19-8

N-(2,3-dimethylphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2592924
CAS No.: 392294-19-8
M. Wt: 428.53
InChI Key: OWMSZNSGDZAGHD-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20N4O3S2 and its molecular weight is 428.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound belongs to a class of chemicals that have been extensively studied for their synthesis and chemical properties. For instance, the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives showcases a similar thiadiazole backbone. These derivatives were prepared using a fast and convenient method, highlighting the compound's role in facilitating novel chemical syntheses (P. Yu et al., 2014).

Pharmacological Applications

Compounds with a thiadiazole structure have been evaluated for various pharmacological activities. For instance, the synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents demonstrate the potential medical applications of similar compounds. These derivatives were synthesized and analyzed for their anticonvulsant activity, highlighting the compound's relevance in developing new therapeutic agents (H. Severina et al., 2020).

Anticancer and Antiproliferative Activity

Thiadiazole derivatives have been explored for their anticancer and antiproliferative activities. Research on the synthesis, molecular modeling, and anticancer screening of new Imidazothiadiazole Analogs points towards the significant potential of such compounds in cancer treatment. These compounds were synthesized and evaluated against different cancer cell lines, indicating their efficacy in inhibiting cancer cell growth (Sraa Abu-Melha, 2021).

Material Science Applications

Although not directly related to N-(2,3-dimethylphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide, thiadiazole compounds have been studied for their material science applications. The synthesis and complexing properties of Alkyl (3-Oxo-2,3-dihydrothiophen-2-ylidene)- and (4-Oxothiazolidin-5-ylidene)acetate Derivatives, for instance, explore the use of similar compounds in membrane processes as sodium cation carriers, indicating the broader applicability of such chemical structures in various industrial and scientific contexts (M. F. Kosterina et al., 2004).

Properties

IUPAC Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-13-7-6-10-16(14(13)2)21-18(26)12-28-20-24-23-19(29-20)22-17(25)11-27-15-8-4-3-5-9-15/h3-10H,11-12H2,1-2H3,(H,21,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMSZNSGDZAGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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